![molecular formula C20H18BrN3O4 B2441498 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide CAS No. 1797552-98-7](/img/structure/B2441498.png)
2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide
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Overview
Description
2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is a complex organic compound that features a combination of several functional groups, including a bromine atom, a benzodioxin ring, a pyrazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxin and pyrazole intermediates are then coupled together using a suitable linker, such as a bromomethyl group.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 5-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzodioxin and pyrazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzodioxin and pyrazole rings.
Coupling Reactions: Products include more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzodioxin and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 2-bromo-2′-chloroacetophenone
- 5′-fluoro-2′-hydroxyacetophenone
Uniqueness
2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxin and pyrazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities. The structure features a unique combination of a brominated pyrazole and a benzodioxin moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C17H18BrN3O3 |
Molecular Weight | 396.25 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The brominated benzene moiety is believed to enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The benzodioxin component may stabilize the interaction with these targets, facilitating greater efficacy in biological systems .
Enzyme Inhibition
Research has shown that derivatives of pyrazole compounds often exhibit enzyme inhibitory properties. For instance, similar compounds have been evaluated for their ability to inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's and metabolic disorders such as Type 2 diabetes mellitus (T2DM) .
Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties. This activity is critical in mitigating oxidative stress and could be beneficial in treating conditions associated with oxidative damage.
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. COX enzymes are key mediators in the inflammatory response, and their inhibition can lead to reduced pain and swelling .
Anticancer Potential
Studies involving similar pyrazole derivatives have indicated promising anticancer activity. For example, certain analogs have demonstrated significant antiproliferative effects against various cancer cell lines via mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis .
Case Studies
Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibitory potential of related compounds, it was found that derivatives featuring the benzodioxin moiety exhibited significant inhibition against AChE and α-glucosidase. The IC50 values indicated that these compounds could be developed as therapeutic agents for managing Alzheimer's disease and T2DM .
Case Study 2: Anticancer Activity
Another investigation into the anticancer effects of pyrazole derivatives revealed that certain compounds led to substantial tumor growth inhibition in vivo. The study utilized MTT assays to evaluate cell viability and found that modifications to the pyrazole structure significantly impacted its efficacy against cancer cells .
Properties
IUPAC Name |
2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-26-14-6-7-17(21)16(8-14)20(25)23-13-9-22-24(10-13)11-15-12-27-18-4-2-3-5-19(18)28-15/h2-10,15H,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGWUWIXVCVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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